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Compound of Interest

Compound Name: Z-DL-Val-OH

Cat. No.: B182449

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-DL-
valine (Z-DL-Val-OH), a key building block in synthetic chemistry, particularly in the realm of
peptide synthesis. This document details its chemical and physical properties, provides

experimental protocols for its synthesis and application, and visualizes relevant chemical
workflows.

Core Compound Information

Z-DL-Val-OH is a synthetic amino acid derivative where the amino group of DL-valine is
protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial for preventing

unwanted side reactions during peptide synthesis, allowing for the controlled formation of
peptide bonds.[1][2]

Table 1: Chemical and Physical Properties of Z-DL-Val-OH
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Property Value Source(s)
CAS Number 3588-63-4 Multiple
Molecular Formula C13H17NOa Multiple
Molecular Weight 251.28 g/mol Multiple
White to off-white crystalline
Appearance [1]
powder
) ) Not explicitly found for DL-
Melting Point 76.0t0 80.0 °C
form, but 62-64°C for L-form[1]
Boiling Point 432.6 £ 38.0 °C (Predicted) Not explicitly found
Purity Typically 297% or 299% Multiple supplier data
N-CBZ-DL-Valine, N- ]
Synonyms Multiple

Benzyloxycarbonyl-DL-valine

Synthesis of Z-DL-Val-OH

The synthesis of Z-DL-Val-OH is typically achieved through the Schotten-Baumann reaction,

where DL-valine is reacted with benzyl chloroformate under alkaline conditions.[1] The base

neutralizes the hydrochloric acid formed during the reaction and maintains a pH that facilitates

the reaction while minimizing racemization.[2]

Experimental Protocol: Synthesis of N-
Benzyloxycarbonyl-DL-valine

Materials:

DL-Valine

Ethyl acetate

Benzyl chloroformate (Cbz-Cl)

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)
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Hydrochloric acid (HCI)

Anhydrous sodium sulfate (Na2S0a)

Deionized water

Ice bath

Procedure:

Dissolution: Dissolve DL-valine in an aqueous solution of sodium hydroxide or sodium
bicarbonate in a flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath.

Addition of Benzyl Chloroformate: While maintaining the low temperature and vigorously
stirring, slowly add benzyl chloroformate to the reaction mixture. The pH of the solution
should be maintained in the alkaline range (pH 8-10) by the concurrent addition of a base
solution as needed.

Reaction: Allow the reaction to proceed at a low temperature for several hours, followed by
stirring at room temperature to ensure completion. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

Work-up:

o Once the reaction is complete, wash the reaction mixture with an organic solvent like
diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

o Carefully acidify the agueous layer with dilute hydrochloric acid to a pH of approximately
2-3. This will precipitate the Z-DL-Val-OH product.

o Extract the precipitated product into ethyl acetate.
o Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude Z-DL-Val-OH.

Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethyl acetate/hexane, to obtain a white crystalline solid.
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A simplified workflow for the synthesis of Z-DL-Val-OH.

Application in Peptide Synthesis

Z-DL-Val-OH serves as a crucial building block in peptide synthesis. The benzyloxycarbonyl
group protects the amino functionality of valine, allowing its carboxyl group to be activated and
coupled to the free amino group of another amino acid or a growing peptide chain.
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Experimental Protocol: Use in Solid-Phase Peptide
Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Z-protected amino acid into a
peptide chain using solid-phase synthesis.

Materials:

Z-DL-Val-OH

e Resin-bound peptide with a free N-terminal amine
e Coupling agents (e.g., HBTU, HOB)

e Base (e.g., DIPEA)

e Solvent (e.g., DMF)

» Deprotection reagent for the N-terminal protecting group of the growing peptide (e.qg.,
piperidine for Fmoc)

Procedure:
» Resin Preparation: Swell the resin-bound peptide in a suitable solvent like DMF.

¢ N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the
resin-bound peptide.

o Activation of Z-DL-Val-OH: In a separate vessel, dissolve Z-DL-Val-OH, a coupling agent
(e.g., HBTU/HOBL), and a base (e.g., DIPEA) in DMF to pre-activate the carboxylic acid.

e Coupling: Add the activated Z-DL-Val-OH solution to the resin and allow the coupling
reaction to proceed. The completion of the reaction can be monitored using a qualitative test
such as the Kaiser test.

e Washing: Thoroughly wash the resin to remove any unreacted reagents.

Z-Group Deprotection
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The benzyloxycarbonyl protecting group is typically removed by catalytic hydrogenation.
Procedure:

o Catalyst Addition: Suspend the Z-protected peptide in a suitable solvent (e.g., methanol,
ethanol, or THF) and add a palladium-on-carbon (Pd/C) catalyst.

o Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a
hydrogenation apparatus) until the deprotection is complete, as monitored by TLC or LC-MS.

o Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

« |solation: Evaporate the solvent to obtain the deprotected peptide.

4 Z-DL-Val-OH in Peptide Synthesis

Resin-Bound Peptide Activation of Z-DL-Val-OH
(Free N-terminus) (Coupling Reagents + Base)
[Coupling Reactior)

Z-Group Deprotection
(Catalytic Hydrogenation)

Elongated Peptide
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Workflow for the incorporation and deprotection of Z-DL-Val-OH.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that Z-DL-Val-
OH has any direct biological activity or is involved in any specific signaling pathways. Its
primary role is that of a synthetic intermediate in the laboratory, particularly for the synthesis of
peptides and other complex organic molecules. The benzyloxycarbonyl group is a synthetic
construct and is typically removed to yield the final, biologically active compound.

Spectroscopic Data

Detailed spectroscopic data such as *H NMR, 3C NMR, and HPLC analyses are typically
generated for quality control by manufacturers. While specific spectra for Z-DL-Val-OH are not
readily available in public databases, the expected spectral characteristics can be inferred from
its structure.

Table 2: Predicted Spectroscopic Data for Z-DL-Val-OH

Data Type Predicted Characteristics

Signals corresponding to the protons of the

valine side chain (isopropyl group), the alpha-
'H NMR ! (isopropyl group) p

proton of valine, the protons of the benzyl group,

and the amide proton.

Resonances for the carbons of the valine

moiety, the benzyloxycarbonyl group (includin
5C NMR y yloxy ylg p.( 9

the carbonyl carbon), and the aromatic carbons

of the benzyl group.

A single peak under appropriate

chromatographic conditions, with the retention
HPLC time dependent on the column and mobile

phase used. Chiral HPLC would be required to

separate the D and L enantiomers.

Safety and Handling
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Z-DL-Val-OH should be handled in a well-ventilated area, and appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-DL-Val-OH (CAS 3588-63-4) is a fundamental reagent in synthetic organic chemistry, valued
for its role as a protected amino acid in peptide synthesis. Its synthesis is straightforward, and
its application in peptide chemistry is well-established. While it lacks known direct biological
activity, its utility as a synthetic building block is indispensable for the creation of a wide range
of molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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